molecular formula C16H14ClNO2 B2824370 (2-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone CAS No. 478043-10-6

(2-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

Cat. No. B2824370
CAS RN: 478043-10-6
M. Wt: 287.74
InChI Key: ZQFFBZTYTNUOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone” is a chemical compound with the molecular formula C16H14ClNO2 . It has an average mass of 287.741 Da and a monoisotopic mass of 287.071320 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the retrieved sources .

Scientific Research Applications

Pharmacological Research Applications

This compound has been studied for its interactions with cannabinoid receptors, highlighting its role in understanding receptor mechanics and potential therapeutic targets. For instance, research by Landsman et al. (1997) demonstrated that related compounds interact differently with cannabinoid receptors, suggesting utility in exploring receptor functionality and signaling mechanisms (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).

Organic Chemistry and Synthesis

The reactivity and synthesis of structurally related benzoxazinones and benzothiazines have been extensively researched. For example, Pouzet et al. (1998) and Alkhathlan (2003) provided insights into the synthesis and functionalization of benzoxazinone derivatives, offering pathways for creating various chemically active molecules that could serve as intermediates in the development of new compounds (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998); (Alkhathlan, 2003).

Material Science

Research by Tasdelen, Kiskan, and Yagcı (2006) explored the use of benzoxazine-based compounds in photoinitiated free radical polymerization, indicating their potential in materials science, particularly in developing new polymeric materials with specific properties (Tasdelen, Kiskan, & Yagcı, 2006).

Environmental Studies

Zhang et al. (2011) investigated the environmental occurrence of benzophenone and benzotriazole UV filters, including compounds structurally related to the subject of interest. Their research contributes to understanding the environmental impact and fate of these chemicals (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved sources. Safety data typically includes information on the compound’s toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on this compound are not specified in the retrieved sources. Future research could potentially explore its synthesis, properties, and potential applications in various fields .

properties

IUPAC Name

(2-chlorophenyl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-11-10-20-15-9-5-4-8-14(15)18(11)16(19)12-6-2-3-7-13(12)17/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFFBZTYTNUOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

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